molecular formula C12H15BrO B14838066 2-Bromo-1-cyclopropoxy-3-isopropylbenzene

2-Bromo-1-cyclopropoxy-3-isopropylbenzene

Cat. No.: B14838066
M. Wt: 255.15 g/mol
InChI Key: CCOPOZJWYWRYQG-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15BrO. This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the bromination of 1-cyclopropoxy-3-(propan-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include cyclopropoxybenzaldehyde or cyclopropoxyacetophenone.

    Reduction: The major product is 1-cyclopropoxy-3-(propan-2-yl)benzene.

Scientific Research Applications

2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. The pathways involved include nucleophilic attack on the bromine atom and subsequent formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(propan-2-yl)benzene: Similar structure but lacks the cyclopropoxy group.

    2-Bromo-1,3,5-triisopropylbenzene: Contains multiple isopropyl groups but no cyclopropoxy group.

    1-Bromo-3-phenylpropane: Different substitution pattern on the benzene ring.

Uniqueness

2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene is unique due to the presence of both a cyclopropoxy group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-bromo-1-cyclopropyloxy-3-propan-2-ylbenzene

InChI

InChI=1S/C12H15BrO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

CCOPOZJWYWRYQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC2CC2)Br

Origin of Product

United States

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